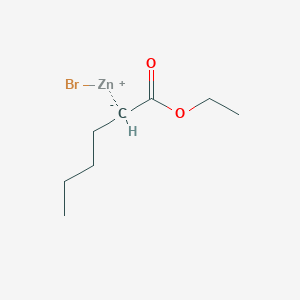
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether: is an organometallic compound commonly used in organic synthesis. It belongs to the class of organozinc compounds and is typically utilized as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-oxohexan-2-ylzinc bromide can be synthesized through the reaction of 1-ethoxy-1-oxohexane with zinc bromide in an ether solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution is then filtered to remove any insoluble impurities.
Industrial Production Methods: Industrial production of 1-ethoxy-1-oxohexan-2-ylzinc bromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-oxohexan-2-ylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an ether solvent at low temperatures.
Transmetalation: Often uses palladium or nickel catalysts, with the reaction performed under an inert atmosphere.
Major Products:
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Forms new carbon-carbon bonds, leading to various organic products.
Scientific Research Applications
1-Ethoxy-1-oxohexan-2-ylzinc bromide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-1-oxohexan-2-ylzinc bromide exerts its effects involves the transfer of its organic group to a substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction being carried out.
Comparison with Similar Compounds
- 1-Ethoxy-1-oxohexan-2-ylzinc chloride
- 1-Ethoxy-1-oxohexan-2-ylzinc iodide
Comparison: 1-Ethoxy-1-oxohexan-2-ylzinc bromide is unique due to its specific reactivity and stability in ether solvent. Compared to its chloride and iodide counterparts, the bromide variant often provides better yields and selectivity in certain reactions, making it a preferred choice in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);ethyl hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNSBMCTFSURF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C(=O)OCC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














